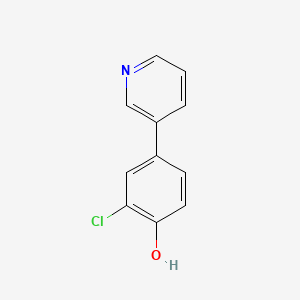

2-Chloro-4-(pyridin-3-yl)phenol

Overview

Description

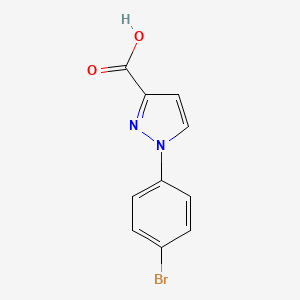

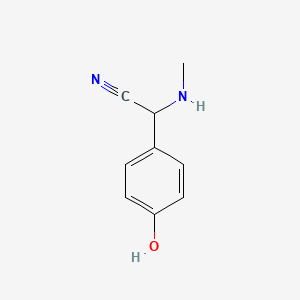

2-Chloro-4-(pyridin-3-yl)phenol is a chemical compound with the molecular formula C11H8ClNO . It has a molecular weight of 205.64 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a pyridine ring via a chlorine atom . The InChI code for this compound is 1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 205.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications

Catalysis and Organic Synthesis

- Palladium(II) Complexes : The first pincer (Se,N,Se) ligand, derived from similar compounds, has shown high catalytic activity for the Heck coupling reaction, highlighting its potential in facilitating carbon-carbon bond formation, a key step in organic synthesis (Das et al., 2009).

- Acylation of Alcohols : 4-(N,N-Dimethylamino)pyridine derivatives have been utilized as recyclable catalysts for the acylation of inert alcohols, demonstrating the versatility of pyridine derivatives in enhancing reaction efficiencies (Liu et al., 2014).

Material Science and Luminescence

- Organic Dyes with Large Stokes Shift : A series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibited intense fluorescence and a very large Stokes shift, indicating their application as organic dyes in materials science (Marchesi et al., 2019).

Environmental Applications

- Corrosion Inhibition : Schiff bases derived from pyridinyl compounds have shown effectiveness as corrosion inhibitors, suggesting their potential in protecting metals against corrosion in acidic environments (Hegazy et al., 2012).

Biological and Pharmaceutical Applications

- Antifungal Activity : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, exhibited good antifungal abilities against certain phytopathogenic fungi, highlighting their potential in developing new antifungal agents (Zhang et al., 2016).

Analytical Chemistry

- Selective Detection of Metal Ions : Studies on salicylaldehyde-based hydrazones have shown selective fluorescent "turn on" sensing for Al3+ ions, indicating the utility of such compounds in the selective detection of metal ions in various matrices (Rahman et al., 2017).

Safety and Hazards

The safety data sheet for 2-Chloro-4-(pyridin-3-yl)phenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyridinols can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (20564) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4-(pyridin-3-yl)phenol. For instance, the compound is stable at room temperature .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyridin-3-yl)phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in stress responses or metabolic pathways, leading to changes in cellular behavior. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects of these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Additionally, high doses of this compound can result in toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may influence pathways involved in oxidative stress responses or energy metabolism, leading to changes in the production and utilization of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

2-chloro-4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBLDLZPORHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)